molecular formula C11H7N3O B2811934 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile CAS No. 39883-43-7

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile

Cat. No.: B2811934
CAS No.: 39883-43-7
M. Wt: 197.197
InChI Key: ZLDBKVWPDQMGCQ-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a carbonitrile group. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile typically involves the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction pathways as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-substituted pyridines .

Mechanism of Action

The mechanism by which 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile is unique due to its specific structural features and the presence of both a carbonitrile and an oxo group. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other pyridine derivatives .

Properties

IUPAC Name

2-oxo-6-pyridin-3-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-6-8-3-4-10(14-11(8)15)9-2-1-5-13-7-9/h1-5,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDBKVWPDQMGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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